3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3

Catalog No.
S15751013
CAS No.
M.F
C21H25N3O4
M. Wt
386.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazi...

Product Name

3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-[[3-(trideuteriomethoxy)benzoyl]amino]benzoate

Molecular Formula

C21H25N3O4

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25)/i2D3

InChI Key

ZPLBXOVTSNRBFB-BMSJAHLVSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3 is a chemical compound with a complex structure that features a methoxybenzoyl group, an amino linkage, and a piperazinyl moiety. Its molecular formula is C21H22D3N3O4C_{21}H_{22}D_3N_3O_4, and it has a molecular weight of approximately 386.46 g/mol. This compound is primarily used in biochemical research, particularly in the study of protein interactions and epigenetic modifications .

Typical for amides and esters. For instance:

  • Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The piperazine ring can undergo nucleophilic substitutions, allowing for further functionalization.
  • Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form new amides.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3 exhibits significant biological activity. It has been implicated in:

  • Protein-Protein Interactions: This compound serves as a tool for studying interactions between proteins, which are crucial in various biological processes.
  • Epigenetic Modifications: It plays a role in modifying histones, affecting gene expression and cellular function .

The specific mechanisms of action are still under investigation, but its structural features suggest potential therapeutic applications.

The synthesis of 3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3 typically involves several steps:

  • Formation of the Methoxybenzoyl Group: This can be achieved through the acylation of an appropriate amino compound.
  • Piperazine Integration: The piperazine moiety is introduced via nucleophilic substitution reactions on the benzene ring.
  • Methyl Ester Formation: The carboxylic acid is converted to its methyl ester using methanol and an acid catalyst.

These methods allow for the controlled synthesis of the compound, ensuring high purity and yield .

The primary applications of 3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3 include:

  • Biochemical Research: It is widely used in studies related to protein interactions and epigenetic regulation.
  • Drug Development: Potential therapeutic uses are being explored, particularly in cancer research due to its role in modifying protein functions .
  • Analytical Chemistry: It serves as a reference standard in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Interaction studies involving this compound focus on its ability to modulate protein functions and pathways. Key areas include:

  • Histone Modification Studies: Investigating how the compound affects histone acetylation and methylation patterns.
  • Protein Binding Assays: Evaluating how well the compound binds to target proteins compared to other known inhibitors or modifiers .

These studies are crucial for understanding the compound's potential as a therapeutic agent.

Several compounds share structural similarities with 3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(methoxybenzoyl)-4-(piperidinyl)benzoateContains a piperidine instead of piperazineMay exhibit different biological activities due to structural variation
4-(4-Methylpiperazinyl)-3-(methoxybenzoyl)anilineAniline derivative with similar functional groupsPotentially different binding affinities due to aniline presence
N-(3-Methoxybenzoyl)-N'-methylpiperazineLacks benzoic acid structureFocuses on piperazine interaction without benzoic acid's steric effects

These compounds provide insight into the unique properties of 3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3, particularly regarding its biological activity and potential applications in drug development .

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

386.20333653 g/mol

Monoisotopic Mass

386.20333653 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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